Fmoc-Glu(OcHx)-OH

Descripción general

Descripción

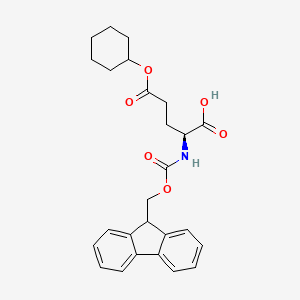

Fmoc-Glu(OcHx)-OH: is a derivative of glutamic acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a cyclohexyl ester. This compound is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process, allowing for selective reactions at other functional groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Glu(OcHx)-OH typically involves the protection of the amino group of glutamic acid with the Fmoc group. This is followed by the esterification of the carboxyl group with cyclohexanol. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve automated solid-phase peptide synthesis (SPPS) techniques. These methods allow for the efficient and scalable production of the compound, ensuring high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions: Fmoc-Glu(OcHx)-OH can undergo various chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using piperidine, revealing the free amino group for further reactions.

Ester Hydrolysis: The cyclohexyl ester can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.

Common Reagents and Conditions:

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for ester hydrolysis.

Major Products:

Deprotection: The major product is the free amino group of glutamic acid.

Ester Hydrolysis: The major product is the free carboxylic acid of glutamic acid.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-Glu(OcHx)-OH is primarily utilized in the synthesis of peptides through solid-phase peptide synthesis (SPPS). The Fmoc group allows for easy deprotection under mild conditions, facilitating the sequential addition of amino acids. The OcHx group provides additional steric hindrance, which can influence the conformation and stability of the resulting peptides.

Advantages in Peptide Synthesis

- Stability : The Fmoc protecting group is stable under basic conditions, making it suitable for various coupling reactions.

- Solubility : The OcHx moiety increases solubility in organic solvents, enhancing reaction efficiency.

- Facilitation of Cyclization : The steric properties of OcHx can promote intramolecular interactions, aiding in the formation of cyclic peptides.

Drug Development

This compound has been incorporated into peptides designed for therapeutic applications. For instance, peptides mimicking natural hormones or neurotransmitters have shown enhanced bioactivity due to the structural modifications provided by this compound.

Antioxidant Studies

Research indicates that derivatives of glutamic acid can exhibit antioxidant properties. This compound has been studied for its potential to scavenge free radicals, contributing to cardiovascular health by reducing oxidative stress.

Case Study 1: Therapeutic Peptide Synthesis

In a study focused on synthesizing a peptide analog for insulin, this compound was successfully integrated into the peptide chain. The resulting compound demonstrated improved receptor binding affinity and stability compared to traditional insulin analogs.

Case Study 2: Neuroprotective Peptides

Another research effort investigated neuroprotective peptides incorporating this compound. These peptides were shown to enhance neuronal survival in models of oxidative stress, suggesting therapeutic potential for neurodegenerative diseases.

Mecanismo De Acción

The mechanism of action of Fmoc-Glu(OcHx)-OH primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of glutamic acid, preventing unwanted reactions during the synthesis process. The cyclohexyl ester protects the carboxyl group, allowing for selective reactions at other functional groups .

Comparación Con Compuestos Similares

Fmoc-Glu(OtBu)-OH: This compound has a tert-butyl ester instead of a cyclohexyl ester.

Fmoc-Asp(OcHx)-OH: This compound is similar to Fmoc-Glu(OcHx)-OH but is derived from aspartic acid instead of glutamic acid. It is used in similar applications but has different steric and electronic properties.

Uniqueness: this compound is unique due to its combination of the Fmoc protecting group and the cyclohexyl ester. This combination provides specific solubility and reactivity properties that are advantageous in certain peptide synthesis applications.

Actividad Biológica

Fmoc-Glu(OcHx)-OH, a derivative of glutamic acid, is an important compound in peptide synthesis and drug development. Its biological activity is primarily linked to its role in the modulation of peptide structures and functions. This article explores the biological activity of this compound, detailing its applications, mechanisms, and relevant case studies.

- Molecular Formula: C26H29NO6

- Molecular Weight: 451.5 g/mol

- CAS Number: 150047-85-1

Applications in Research and Medicine

This compound serves multiple roles in biochemical research and pharmaceutical applications:

- Peptide Synthesis: It is a key building block in solid-phase peptide synthesis (SPPS), allowing for the creation of complex peptide sequences essential for biological studies and therapeutic developments .

- Drug Development: The compound enhances the stability and bioavailability of therapeutic peptides, making it valuable in the development of peptide-based drugs .

- Bioconjugation: It facilitates the attachment of peptides to biomolecules, which is crucial for targeted drug delivery systems .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its structural characteristics that influence peptide conformation and interactions:

- Stabilization of Peptide Structures: The Fmoc group protects the amino acid during synthesis, allowing for controlled assembly of peptides that maintain desired conformations.

- Influence on Aggregation Properties: Studies have shown that Fmoc-protected amino acids can self-assemble into various morphologies depending on concentration, temperature, and pH. For instance, Fmoc-Glu(OtBu)-OH exhibits different aggregation behaviors under varying conditions, which can impact its biological function .

- Interaction with Biological Targets: As a component of larger peptide structures, this compound can modulate interactions with receptors or enzymes, thereby influencing metabolic pathways.

Case Study 1: Self-Assembly Properties

Research conducted by Lauer et al. demonstrated that Fmoc-Glu(OtBu)-OH forms distinct self-assembled structures under specific conditions. The study revealed that at room temperature, this compound could assemble into spherical formations, while heating led to broomstick-like morphologies. These structural variations are significant as they may affect the compound's biological interactions .

Case Study 2: Peptide Therapeutics

In a study focused on diabetes treatment, analogs of glucagon that incorporate Fmoc-Glu derivatives exhibited potent glucagon antagonist activity while simultaneously acting as GLP-1 agonists. This dual action is beneficial for managing metabolic disorders such as diabetes and obesity by enhancing insulin secretion while suppressing glucagon levels .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(2S)-5-cyclohexyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO6/c28-24(33-17-8-2-1-3-9-17)15-14-23(25(29)30)27-26(31)32-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22-23H,1-3,8-9,14-16H2,(H,27,31)(H,29,30)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODIPEUXZAYGDMU-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)OC(=O)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679807 | |

| Record name | (2S)-5-(Cyclohexyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150047-85-1 | |

| Record name | (2S)-5-(Cyclohexyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.